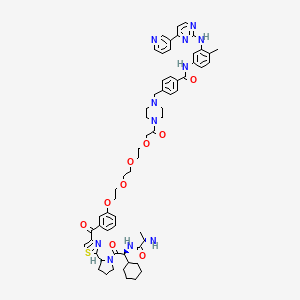

Sniper(abl)-058

Description

Properties

Molecular Formula |

C62H75N11O9S |

|---|---|

Molecular Weight |

1150.4 g/mol |

IUPAC Name |

4-[[4-[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |

InChI |

InChI=1S/C62H75N11O9S/c1-42-16-21-49(37-52(42)69-62-65-24-22-51(68-62)48-13-8-23-64-38-48)66-59(77)46-19-17-44(18-20-46)39-71-26-28-72(29-27-71)55(74)40-81-33-32-79-30-31-80-34-35-82-50-14-7-12-47(36-50)57(75)53-41-83-60(67-53)54-15-9-25-73(54)61(78)56(45-10-5-4-6-11-45)70-58(76)43(2)63-3/h7-8,12-14,16-24,36-38,41,43,45,54,56,63H,4-6,9-11,15,25-35,39-40H2,1-3H3,(H,66,77)(H,70,76)(H,65,68,69)/t43-,54-,56-/m0/s1 |

InChI Key |

TVHMRPZDSBFQBQ-INNJKCEPSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)[C@@H]6CCCN6C(=O)[C@H](C7CCCCC7)NC(=O)[C@H](C)NC)NC8=NC=CC(=N8)C9=CN=CC=C9 |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC)NC8=NC=CC(=N8)C9=CN=CC=C9 |

Origin of Product |

United States |

Foundational & Exploratory

The SNIPER(abl)-058 Mechanism of Action: A Technical Guide to BCR-ABL Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of Sniper(abl)-058, a novel heterobifunctional small molecule designed for the targeted degradation of the BCR-ABL oncoprotein. This compound belongs to the class of compounds known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). These molecules function by hijacking the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest. This document details the molecular strategy of this compound, summarizes key quantitative data, provides comprehensive experimental protocols for the evaluation of its activity, and visualizes its mechanism and associated experimental workflows through detailed diagrams.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is the primary pathogenic driver of CML. While tyrosine kinase inhibitors (TKIs) like Imatinib have revolutionized the treatment of CML, challenges such as acquired resistance through mutations in the ABL kinase domain and incomplete eradication of leukemic stem cells persist.

Targeted protein degradation has emerged as a promising therapeutic modality to overcome the limitations of traditional inhibitor-based approaches. By inducing the removal of the entire target protein, degraders can abrogate both the enzymatic and scaffolding functions of the oncoprotein and may be effective against inhibitor-resistant mutants. This compound is a rationally designed SNIPER that leverages this strategy to target BCR-ABL for degradation.

The Molecular Mechanism of this compound

This compound is a chimeric molecule composed of three key components:

-

A BCR-ABL Ligand: The Imatinib moiety, which selectively binds to the ATP-binding site of the ABL kinase domain of the BCR-ABL protein.

-

An IAP Ligand: A derivative of LCL161, which is a potent antagonist of the Inhibitor of Apoptosis Proteins (IAPs).

-

A Linker: A polyethylene glycol (PEG) linker that connects the BCR-ABL ligand and the IAP ligand, providing the appropriate length and flexibility for the formation of a productive ternary complex.

The mechanism of action of this compound involves the following key steps:

-

Ternary Complex Formation: this compound simultaneously binds to the BCR-ABL oncoprotein and an IAP E3 ubiquitin ligase (primarily cIAP1 and XIAP), bringing them into close proximity to form a ternary complex.

-

Ubiquitination: The recruitment of the IAP E3 ligase to BCR-ABL facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BCR-ABL protein. This results in the formation of a polyubiquitin chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated BCR-ABL is recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome then unfolds, deubiquitinates, and proteolytically degrades the BCR-ABL protein into small peptides.

-

Catalytic Cycle: After inducing the degradation of a BCR-ABL molecule, this compound is released and can engage another BCR-ABL and IAP molecule, thus acting catalytically to induce the degradation of multiple target proteins.

This targeted degradation of BCR-ABL leads to the inhibition of downstream signaling pathways, such as the STAT5 and CrkL pathways, which are critical for the survival and proliferation of CML cells.[1][2]

Quantitative Data Summary

The efficacy of this compound and related SNIPER compounds has been evaluated in preclinical studies. The following tables summarize the key quantitative data.

| Compound | BCR-ABL Ligand | IAP Ligand | Cell Line | DC₅₀ (µM) | Reference |

| This compound | Imatinib | LCL161 derivative | K562 | 10 | [3][4][5] |

| SNIPER(ABL)-015 | GNF5 | MV-1 | K562 | 5 | [3] |

| SNIPER(ABL)-019 | Dasatinib | MV-1 | K562 | 0.3 | [3] |

| SNIPER(ABL)-024 | GNF5 | LCL161 derivative | K562 | 5 | [3][4] |

| SNIPER(ABL)-044 | HG-7-85-01 | Bestatin | K562 | 10 | [3] |

| SNIPER(ABL)-049 | Imatinib | Bestatin | K562 | 100 | [3] |

Table 1: In vitro degradation activity (DC₅₀) of various SNIPER(ABL) compounds against BCR-ABL protein.

| Parameter | Value | Compound | Assay | Reference |

| IC₅₀ ABL | 0.54 nM | SNIPER(ABL)-039 | Binding Assay | [4] |

| IC₅₀ cIAP1 | 10 nM | SNIPER(ABL)-039 | Binding Assay | [4] |

| IC₅₀ cIAP2 | 12 nM | SNIPER(ABL)-039 | Binding Assay | [4] |

| IC₅₀ XIAP | 50 nM | SNIPER(ABL)-039 | Binding Assay | [4] |

Table 2: Binding affinities (IC₅₀) of the related compound SNIPER(ABL)-039 to ABL and IAP proteins. This data provides an indication of the potential binding profile of this compound's constituent pharmacophores.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.

K562 Cell Culture

The human CML cell line K562, which is positive for the BCR-ABL fusion gene, is a standard model for these studies.[6][7]

-

Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Passaging: K562 cells are grown in suspension. Cultures are split every 2-3 days to maintain a cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

Western Blot Analysis of BCR-ABL Degradation

This protocol is used to quantify the levels of BCR-ABL and downstream signaling proteins following treatment with this compound.

-

Cell Treatment: Seed K562 cells at a density of 5 x 10⁵ cells/mL in a 6-well plate. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO) for the desired time points (e.g., 6, 12, 24 hours).

-

Cell Lysis: Harvest the cells by centrifugation at 300 x g for 5 minutes. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.

-

Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against BCR-ABL, phospho-STAT5, STAT5, phospho-CrkL, CrkL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

-

Cycloheximide Chase Assay

This assay is performed to determine the effect of this compound on the half-life of the BCR-ABL protein.

-

Cell Treatment: Seed K562 cells and treat with either vehicle or a fixed concentration of this compound for a short pre-incubation period (e.g., 2 hours).

-

Protein Synthesis Inhibition: Add cycloheximide (a protein synthesis inhibitor) at a final concentration of 50-100 µg/mL to all wells. This is time point zero (t=0).

-

Time Course Collection: Harvest cells at various time points after the addition of cycloheximide (e.g., 0, 2, 4, 6, 8 hours).

-

Analysis: Prepare cell lysates and perform Western blot analysis for BCR-ABL and a loading control as described in section 4.2. The rate of BCR-ABL degradation can be determined by quantifying the decrease in protein levels over time.

shRNA-mediated Knockdown of IAPs

This experiment is conducted to confirm the involvement of specific IAPs in the this compound-mediated degradation of BCR-ABL.

-

Lentiviral Production: Produce lentiviral particles carrying shRNAs targeting cIAP1, XIAP, or a non-targeting control in HEK293T cells using a third-generation packaging system.

-

Transduction of K562 Cells: Transduce K562 cells with the lentiviral particles in the presence of polybrene (8 µg/mL).

-

Selection: Select for transduced cells using puromycin (1-2 µg/mL) for 48-72 hours.

-

Knockdown Confirmation: Verify the knockdown of the target IAPs by Western blotting.

-

Degradation Assay: Treat the IAP-knockdown and control K562 cells with this compound and assess the degradation of BCR-ABL by Western blotting as described in section 4.2. A rescue of BCR-ABL degradation in the IAP-knockdown cells would confirm the role of that specific IAP.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of Action of this compound.

Experimental Workflow for Western Blot Analysis

Caption: Western Blot Experimental Workflow.

Logical Relationship for IAP Involvement

Caption: Logic for IAP Involvement Experiment.

Clinical Status

As of the date of this document, a thorough search of publicly available clinical trial registries has not identified any ongoing or completed clinical trials for this compound. The development of this compound appears to be in the preclinical stage.

Conclusion

This compound represents a promising targeted protein degrader with a well-defined mechanism of action for the elimination of the BCR-ABL oncoprotein. By hijacking the IAP E3 ubiquitin ligases, it induces the proteasomal degradation of BCR-ABL, leading to the suppression of downstream oncogenic signaling. The preclinical data, though limited for this specific compound, supports the potential of the SNIPER platform in overcoming the limitations of traditional kinase inhibitors in CML therapy. Further investigation is warranted to fully characterize its efficacy, safety profile, and potential for clinical translation. This technical guide provides a foundational understanding for researchers and drug developers interested in advancing this and similar targeted protein degradation strategies.

References

- 1. Targeting the Allosteric Site of Oncoprotein BCR-ABL as an Alternative Strategy for Effective Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encodeproject.org [encodeproject.org]

- 4. seabass.mpipz.mpg.de [seabass.mpipz.mpg.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity [frontiersin.org]

what is the structure of Sniper(abl)-058

An In-depth Technical Guide to the Structure and Function of Sniper(abl)-058

Introduction

This compound is a novel, synthetic hetero-bifunctional molecule designed for the targeted degradation of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the primary driver of Chronic Myeloid Leukemia (CML). As a member of the SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) family of compounds, this compound represents a promising therapeutic strategy aimed at overcoming resistance to traditional kinase inhibitors by eliminating the target protein entirely. This document provides a detailed overview of its molecular structure, mechanism of action, and the experimental methodologies used for its characterization.

Core Molecular Structure

This compound is a chimeric molecule meticulously assembled from three distinct chemical moieties, each with a specific function. This modular design is the cornerstone of its targeted protein degradation capability.[1][2]

-

Target-Binding Moiety (Warhead): The portion of the molecule that recognizes and binds to the BCR-ABL protein is Imatinib .[1][2][3][4] Imatinib is a well-characterized ATP-competitive inhibitor that specifically targets the ABL kinase domain, ensuring the selective recruitment of BCR-ABL.[1]

-

E3 Ligase-Recruiting Moiety: To engage the cell's protein disposal machinery, this compound incorporates a derivative of LCL161 . This ligand functions as a SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that binds to Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1 and XIAP, which are E3 ubiquitin ligases.[1][2]

-

Linker: These two functional ends are connected by a flexible polyethylene glycol (PEG) linker . The linker's length and composition are optimized to ensure proper spatial orientation of the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.[1][2]

The logical relationship between these components is visualized below.

Caption: Modular composition of this compound.

Table 1: Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-({4-[2-(2-{2-[2-(3-{2-[(2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanamido]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl}phenoxy)ethoxy]ethoxy}ethoxy)acetyl]piperazin-1-yl}methyl)-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | [1][4] |

| Molecular Formula | C₆₂H₇₅N₁₁O₉S | [1][4] |

| Molecular Weight | 1150.39 g/mol | [4] |

| CAS Number | 2222354-61-0 | [4][5] |

Mechanism of Action: IAP-Mediated Protein Degradation

This compound does not function through sustained enzymatic inhibition but rather by hijacking the cell's ubiquitin-proteasome system (UPS) to specifically destroy the BCR-ABL protein.

-

Ternary Complex Formation: this compound simultaneously binds to the kinase domain of the BCR-ABL oncoprotein and an IAP E3 ligase (cIAP1 or XIAP), forming a stable ternary complex.[1]

-

Ubiquitination: The proximity induced by the SNIPER molecule allows the IAP E3 ligase to catalyze the transfer of ubiquitin (Ub) molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the BCR-ABL protein. This results in the formation of a polyubiquitin chain.

-

Proteasomal Recognition and Degradation: The polyubiquitinated BCR-ABL is recognized by the 26S proteasome. The proteasome unfolds and cleaves the target protein into small peptides, effectively eliminating it from the cell. This compound is then released and can act catalytically to induce the degradation of another BCR-ABL molecule.

-

Downstream Signaling Inhibition: The degradation of BCR-ABL leads to the swift dephosphorylation and inactivation of its downstream signaling substrates, such as STAT5 and CrkL, thereby arresting the oncogenic pathways responsible for CML cell proliferation and survival.[1]

References

Sniper(abl)-058: A Technical Guide to its Role in Chronic Myeloid Leukemia Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core scientific principles and experimental data surrounding Sniper(abl)-058, a novel therapeutic agent in development for Chronic Myeloid Leukemia (CML). This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental methodologies used to evaluate its function.

Core Concept: Targeted Protein Degradation of BCR-ABL

Chronic Myeloid Leukemia is driven by the constitutively active BCR-ABL fusion oncoprotein, a tyrosine kinase that promotes uncontrolled cell proliferation and survival.[1][2][3] this compound is a "Specific and Nongenetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser" (SNIPER), a class of small molecules designed to induce the degradation of specific target proteins.[4][5] It is a heterobifunctional molecule, composed of the ABL kinase inhibitor Imatinib linked to the IAP ligand LCL161 via a polyethylene glycol (PEG) linker.[4] This design allows this compound to simultaneously bind to both the BCR-ABL protein and an E3 ubiquitin ligase, specifically cIAP1 and XIAP.[4] This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.[4] This approach not only inhibits the kinase activity of BCR-ABL but eliminates the protein entirely.

Caption: Mechanism of Action of this compound.

Quantitative Efficacy of this compound and Related Compounds

The following tables summarize the key quantitative data for this compound and a structurally related compound, SNIPER(ABL)-39. This data is derived from in vitro studies on CML cell lines.

| Compound | Parameter | Cell Line(s) | Value | Reference |

| This compound | DC50 (BCR-ABL Degradation) | K562, KU812 | 10 µM | [4][6] |

| This compound | Effective Knockdown Concentration | K562, KU812 | 10 nM | [4] |

| This compound | Maximum Efficacy Concentration | K562, KU812 | ~100 nM | [4] |

| SNIPER(ABL)-39 | IC50 (Proliferation) | K562 | ~10 nM |

Note: Specific IC50 values for the anti-proliferative activity of this compound are not publicly available at the time of this report.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following sections provide representative methodologies for key experiments based on standard laboratory practices and information available for similar BCR-ABL degraders.

BCR-ABL Degradation Assay (Western Blot)

This protocol describes the assessment of BCR-ABL protein levels in CML cells following treatment with this compound.

Workflow:

Caption: Western Blot Workflow for BCR-ABL Degradation.

Methodology:

-

Cell Culture and Treatment:

-

Culture K562 or KU812 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to a density of approximately 1 x 10^6 cells/mL.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000, 10000 nM) for a specified time course (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blot Transfer:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.

-

Separate proteins on a 4-12% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against BCR-ABL (e.g., anti-c-Abl) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

For a loading control, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry software and normalize BCR-ABL levels to the loading control.

-

Analysis of Downstream Signaling Pathways

This protocol outlines the assessment of the phosphorylation status of key downstream targets of BCR-ABL, such as STAT5 and CrkL.

Methodology:

The experimental workflow is similar to the BCR-ABL degradation assay, with the primary difference being the antibodies used during the immunoblotting step.

-

Follow steps 1-3 of the BCR-ABL Degradation Assay protocol.

-

Immunoblotting:

-

Block the membrane as described previously.

-

Incubate separate membranes with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and phosphorylated CrkL (p-CrkL).

-

To assess total protein levels, probe parallel blots with antibodies against total STAT5 and total CrkL.

-

-

Detection and Analysis:

-

Detect and quantify band intensities as described.

-

Normalize the phosphorylated protein levels to the total protein levels for each target.

-

Signaling Pathways and Logical Relationships

This compound-mediated degradation of BCR-ABL leads to the disruption of multiple downstream signaling pathways that are critical for the survival and proliferation of CML cells.

Caption: Disruption of BCR-ABL Signaling by this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for CML by inducing the targeted degradation of the primary oncogenic driver, BCR-ABL. In vitro studies have demonstrated its ability to effectively reduce BCR-ABL protein levels and inhibit downstream signaling pathways in CML cell lines.[4] This approach may offer an alternative for patients who have developed resistance to traditional tyrosine kinase inhibitors.

Further research is required to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

In vivo efficacy: Studies in animal models of CML are necessary to evaluate the anti-tumor activity, pharmacokinetics, and safety profile of this compound.

-

Resistance mechanisms: Investigating potential mechanisms of resistance to this compound will be crucial for its long-term clinical success.

-

Patient-derived cell studies: Evaluating the efficacy of this compound in primary cells from CML patients will provide a more clinically relevant assessment of its potential.

-

Clinical trials: Ultimately, well-designed clinical trials are needed to determine the safety and efficacy of this compound in patients with CML.

The continued development of targeted protein degraders like this compound holds significant promise for advancing the treatment of CML and other malignancies driven by specific oncoproteins.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BCR-ABL kinase is dead; long live the CML stem cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound [smolecule.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. adooq.com [adooq.com]

The SNIPER's Precision: A Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention is rapidly evolving, with targeted protein degradation (TPD) emerging as a powerful modality to address previously "undruggable" targets. Among the innovative TPD technologies, Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) have garnered significant attention. This in-depth technical guide provides a comprehensive overview of the core principles of SNIPER technology, detailed experimental methodologies, and quantitative data to empower researchers in the pursuit of novel therapeutics.

Core Principles of SNIPER Technology

SNIPERs are heterobifunctional molecules designed to hijack the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] Unlike traditional inhibitors that merely block a protein's function, SNIPERs physically eliminate the target protein from the cell.

The SNIPER molecule is a chimerical construct comprising three key components:

-

A "warhead": This is a ligand that specifically binds to the target protein (POI).

-

An E3 ligase-recruiting ligand: SNIPERs specifically recruit members of the Inhibitor of Apoptosis Protein (IAP) family, such as cIAP1, cIAP2, and XIAP, which function as E3 ubiquitin ligases.[3][4]

-

A chemical linker: This connects the warhead and the E3 ligase ligand, its length and composition being critical for optimal ternary complex formation.[1]

The fundamental mechanism of action involves the SNIPER molecule acting as a molecular bridge, bringing the target protein and the IAP E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein catabolism.

Signaling Pathway of SNIPER-Mediated Protein Degradation

The signaling cascade initiated by a SNIPER molecule leading to the degradation of a target protein is a multi-step process. The following diagram illustrates this pathway.

Caption: The signaling pathway of SNIPER-mediated targeted protein degradation.

Quantitative Analysis of SNIPER Activity

The efficacy of a SNIPER molecule is quantified by its ability to induce the degradation of the target protein. The two key parameters used for this assessment are:

-

DC50: The concentration of the SNIPER molecule that results in 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

The following tables summarize the reported degradation data for various SNIPERs targeting different proteins.

Table 1: SNIPERs Targeting Androgen Receptor (AR)

| SNIPER Compound | Target Protein | Cell Line | DC50 | Dmax | Reference |

| SNIPER-1 | AR | Prostate Cancer Cells | Effective degradation at 3 µM | Not Reported | [3] |

Table 2: SNIPERs Targeting B-cell lymphoma-extra large (BCL-XL)

| SNIPER Compound | Target Protein | Cell Line | DC50 | Dmax | Reference |

| IAP-based PROTACs | BCL-XL | Not Specified | Not Reported | Not Reported | [3] |

Table 3: SNIPERs Targeting BCR-ABL

| SNIPER Compound | Target Protein | Cell Line | DC50 | Dmax | Reference |

| SNIPER(ABL)-019 | BCR-ABL | Not Specified | 0.3 µM | Not Reported | [5] |

| SNIPER(ABL)-058 | BCR-ABL | Not Specified | 10 µM | Not Reported | [5] |

| SNIPER(ABL)-015 | BCR-ABL | Not Specified | 5 µM | Not Reported | [5] |

| SNIPER(ABL)-049 | BCR-ABL | Not Specified | 100 µM | Not Reported | [5] |

| SNIPER(ABL)-033 | BCR-ABL | Not Specified | 0.3 µM | Not Reported | [5] |

| SNIPER(ABL)-024 | BCR-ABL | Not Specified | 5 µM | Not Reported | [5] |

| SNIPER(ABL)-044 | BCR-ABL | Not Specified | 10 µM | Not Reported | [5] |

| SNIPER(ABL)-013 | BCR-ABL | Not Specified | 20 µM | Not Reported | [5] |

| SNIPER-3 | BCR-ABL | K562 | Effective degradation at 30 µM | Not Reported | [3] |

| SNIPER-4 | BCR-ABL | K562 | Effective degradation at 30 µM | Not Reported | [3] |

Table 4: SNIPERs Targeting Bromodomain-containing protein 4 (BRD4)

| SNIPER Compound | Target Protein | Cell Line | Optimal Concentration | Dmax | Reference |

| SNIPER-7 | BRD4 | Not Specified | 0.1 µM | Not Reported | [3] |

| SNIPER-8 | BRD4 | Not Specified | 0.1 µM | Not Reported | [3] |

Table 5: SNIPERs Targeting Bruton's tyrosine kinase (BTK)

| SNIPER Compound | Target Protein | Cell Line | DC50 | Dmax | Reference |

| SNIPER-12 | BTK | THP-1 | 182 ± 57 nM | Not Reported | [3] |

Table 6: SNIPERs Targeting Cyclin-dependent kinases (CDKs)

| SNIPER Compound | Target Protein | Cell Line | Concentration for >77% degradation | Dmax | Reference |

| SNIPER-19 | CDK4/6 | MM.1S | 0.1 µM | > 77% | [3] |

| SNIPER-20 | CDK4/6 | MM.1S | 0.1 µM | > 77% | [3] |

Table 7: SNIPERs Targeting Cellular Retinoic Acid Binding Protein II (CRABP-II)

| SNIPER Compound | Target Protein | Cell Line | Efficacy Comparison | Dmax | Reference |

| SNIPER-22 | CRABP-II | Neuroblastoma IMR32 | Almost equivalent to SNIPER-21 | Not Reported | [3] |

Table 8: SNIPERs Targeting Epidermal Growth Factor Receptor (EGFR)

| SNIPER Compound | Target Protein | Cell Line | Degradation Activity | Dmax | Reference |

| SNIPER-24 | EGFR L858R/T790M | Not Specified | Unable to degrade | Not Reported | [3] |

Table 9: SNIPERs Targeting Estrogen Receptor (ER)

| SNIPER Compound | Target Protein | Cell Line | IC50/DC50 | Dmax | Reference |

| SNIPER(ER)-87 | ERα | Not Specified | IC50 = 0.097 µM | Not Reported | [5] |

| Bestatin-based SNIPER | ERα | Not Specified | Effective at ≥ 10 µM | Not Reported | [4] |

Table 10: SNIPERs Targeting Histone Deacetylases (HDACs)

| SNIPER Compound | Target Protein | Cell Line | Inhibitory Activity | Dmax | Reference |

| SNIPER-34 | HDAC1, HDAC6, HDAC8 | Not Specified | Potent inhibitory activity | Not Reported | [4] |

Table 11: SNIPERs Targeting Transforming Acidic Coiled-Coil Containing Protein 3 (TACC3)

| SNIPER Compound | Target Protein | Cell Line | Concentration for degradation | Dmax | Reference |

| SNIPER-40 | TACC3 | HT080 | 30 µM (6h), 10 µM (24h) | Not Reported | [3] |

Experimental Protocols for SNIPER Evaluation

A rigorous evaluation of a SNIPER's efficacy and mechanism of action requires a series of well-defined experiments. Below are detailed methodologies for key assays.

Western Blotting for Protein Degradation Assessment

This protocol is for determining the extent of target protein degradation upon treatment with a SNIPER molecule.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with varying concentrations of the SNIPER molecule for a specified duration (e.g., 24 hours). Include a vehicle-treated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to confirm the formation of the ternary complex (POI-SNIPER-IAP).[6][7][8][9][10]

Materials:

-

Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease inhibitors

-

Antibody against the target protein or a tag on the protein

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: Treat cells with the SNIPER molecule and a vehicle control.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

-

Pre-clearing: (Optional) Incubate the lysate with beads/resin to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the target protein overnight at 4°C.

-

Capture: Add protein A/G beads/resin to capture the antibody-protein complexes.

-

Washing: Wash the beads/resin several times with wash buffer to remove non-specific binders.

-

Elution: Elute the protein complexes from the beads/resin.

-

Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the target protein and the recruited IAP E3 ligase. The presence of both proteins in the eluate from the SNIPER-treated sample confirms the formation of the ternary complex.

Ubiquitination Assay

This protocol is to detect the ubiquitination of the target protein.[11][12][13][14][15]

Materials:

-

Cell lysis buffer containing deubiquitinase inhibitors (e.g., NEM, PR-619)

-

Antibody against the target protein

-

Protein A/G beads or resin

-

Wash buffer

-

Elution buffer

-

Antibody against ubiquitin

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: Treat cells with the SNIPER molecule, a vehicle control, and optionally a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.

-

Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates as described in the Co-IP protocol.

-

Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody. An increase in the high molecular weight smear in the SNIPER-treated lane indicates increased ubiquitination of the target protein.

Experimental and Drug Development Workflow for SNIPERs

The development of a novel SNIPER molecule follows a structured workflow, from initial design to preclinical evaluation.

Caption: A typical workflow for the development and validation of SNIPER molecules.

This workflow provides a roadmap for the rational design and rigorous evaluation of SNIPERs, ultimately paving the way for their translation into novel therapeutic agents. The continuous refinement of SNIPER design, coupled with a deeper understanding of their biological effects, holds immense promise for the future of targeted protein degradation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]

- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. assaygenie.com [assaygenie.com]

- 11. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ubiquitination Assay - Profacgen [profacgen.com]

- 13. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 15. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]

discovery and development of IAP-based PROTACs

An In-depth Technical Guide to the Discovery and Development of IAP-based PROTACs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the complete removal of the target protein.[4] These heterobifunctional molecules consist of two distinct ligands connected by a flexible linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[5][6][7] This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3]

While most early PROTAC development focused on the VHL and CRBN E3 ligases, the Inhibitor of Apoptosis (IAP) family of proteins has emerged as a compelling alternative.[5][6] IAP-based PROTACs, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), leverage IAP proteins (primarily cIAP1, cIAP2, and XIAP) to mediate target degradation.[5][8] IAPs are particularly noteworthy as they are often overexpressed in cancer cells, offering a potential avenue for tumor-specific protein degradation and a strategy to overcome resistance mechanisms associated with low expression of other E3 ligases.[5][9]

This guide provides a comprehensive technical overview of the core principles, discovery, and development of IAP-based PROTACs, including key quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.

Mechanism of Action: The PROTAC Catalytic Cycle

The efficacy of an IAP-based PROTAC is event-driven, not occupancy-driven. A single PROTAC molecule can induce the degradation of multiple target protein molecules, creating a catalytic effect.[2][5] This process avoids the need for high drug concentrations to maintain target engagement, a common requirement for traditional inhibitors.[5]

The key steps are as follows:

-

Ternary Complex Formation: The IAP-based PROTAC, being heterobifunctional, simultaneously binds to the target POI and an IAP E3 ligase (e.g., cIAP1), forming a transient ternary complex.

-

Ubiquitination: Within this proximity, the IAP's E3 ligase activity facilitates the transfer of ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.

-

Polyubiquitination: A chain of ubiquitin molecules is built upon the POI.

-

Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.

-

Recycling: The PROTAC molecule is released from the complex and is free to bind to another POI and IAP, initiating a new degradation cycle.

The Role of IAPs in Apoptosis Signaling

Inhibitor of Apoptosis (IAP) proteins are key regulators of programmed cell death.[10] Members like XIAP, cIAP1, and cIAP2 possess BIR (Baculoviral IAP Repeat) domains that allow them to bind to and inhibit caspases, the primary executioners of apoptosis.[10] Under normal conditions, IAPs prevent accidental cell death. In response to apoptotic stimuli, the mitochondrial protein SMAC (Second Mitochondria-derived Activator of Caspases) is released into the cytoplasm. SMAC binds to IAPs, displacing them from caspases and allowing apoptosis to proceed.[11]

IAP-based PROTACs utilize ligands that mimic the action of SMAC (SMAC mimetics) to recruit the IAP E3 ligase.[11] This has a dual effect: it hijacks the IAP for target degradation and can also induce the auto-ubiquitination and degradation of the IAP itself, potentially sensitizing cancer cells to apoptosis.

Quantitative Data of Representative IAP-based PROTACs

The development of effective PROTACs relies on optimizing their degradation potency (DC50) and maximal degradation level (Dmax). The following tables summarize key quantitative data for several published IAP-based PROTACs.

Table 1: Degradation Efficacy of IAP-based PROTACs

| PROTAC Name/ID | Target POI | IAP Ligand | DC50 | Dmax (%) | Cell Line |

| SNIPER(ER)-87 | ERα | Bestatin | ~3 µM | >90% | MCF-7 |

| SNIPER-19 | CDK4/6 | IAP Ligand | <0.1 µM | >77% | MM.1S |

| SNIPER-20 | CDK4/6 | IAP Ligand | <0.1 µM | >77% | MM.1S |

| Compound 8a | BCL-XL | IAP antagonist 1 | ~30 nM | ~90% | MyLa 1929 |

| SNIPER-14 | CDK4/6 | Bestatin | Not Effective | N/A | - |

| SNIPER-31 | ERα | IAP Ligand | Low Efficiency | N/A | - |

| NC-1 | BTK | IAP Ligand | 2.2 nM | 97% | Mino |

| IR-1 | BTK | IAP Ligand | 5.2 nM | 95% | Mino |

| RC-3 | BTK | IAP Ligand | 8.8 nM | 88% | Mino |

Data compiled from multiple sources.[5][9][12] DC50 and Dmax values can vary significantly based on cell line and treatment duration.

Table 2: Binding Affinities of Common IAP Ligands

| Ligand | IAP Member | Binding Affinity (Ki or IC50) | Assay Type |

| LCL161 | XIAP BIR3 | 190 nM | FP Assay |

| LCL161 | cIAP1 BIR3 | 35 nM | FP Assay |

| IAP antagonist 1 | XIAP BIR3 | 21 nM | FP Assay |

| IAP antagonist 1 | cIAP1 BIR3 | 1.5 nM | FP Assay |

| Methyl-bestatin | cIAP1 | Moderate Affinity | - |

Binding affinities are context-dependent and serve as a general reference. Data extracted from referenced literature.[9]

Experimental Protocols and Development Workflow

The development of a novel IAP-based PROTAC is an iterative process involving chemical synthesis and rigorous biological evaluation to confirm its mechanism of action and assess its potency and selectivity.[4]

Detailed Methodologies for Key Experiments

1. Binding Assays (Fluorescence Polarization - FP)

-

Objective: To determine the binding affinity (Kd or Ki) of the PROTAC and its constituent ligands to the POI and the IAP protein.

-

Principle: A small fluorescently labeled tracer (e.g., a known ligand for the protein) is used. When unbound in solution, it tumbles rapidly, and emitted light is depolarized. When bound to a larger protein, its tumbling slows, and the polarization of the emitted light increases. A test compound (the PROTAC) competes with the tracer, causing a decrease in polarization.

-

Protocol Outline:

-

Reagents: Purified recombinant POI, purified recombinant IAP protein (e.g., cIAP1-BIR3 domain), fluorescently labeled tracer peptide (e.g., FAM-labeled SMAC peptide for IAPs), assay buffer.

-

Procedure: a. In a microplate, serially dilute the PROTAC or its individual ligands. b. Add a fixed concentration of the target protein (POI or IAP) and the corresponding fluorescent tracer to each well. c. Incubate at room temperature for 1-2 hours to reach binding equilibrium. d. Measure fluorescence polarization using a plate reader equipped with appropriate filters.

-

Data Analysis: Plot the change in millipolarization (mP) units against the log concentration of the competitor. Fit the data to a suitable binding model (e.g., four-parameter logistic equation) to calculate the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.

-

2. Protein Degradation Assay (Western Blot)

-

Objective: To quantify the reduction in POI levels following PROTAC treatment and determine the DC50 and Dmax.

-

Principle: Western blotting uses antibodies to detect the amount of a specific protein in a cell lysate. The intensity of the protein band correlates with its abundance.

-

Protocol Outline:

-

Cell Culture: Plate cells (e.g., MCF-7, MyLa 1929) at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of the IAP-based PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate equal amounts of total protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. Incubate with a primary antibody specific to the POI. c. Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for loading differences. d. Wash and incubate with a species-appropriate HRP-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

-

Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the percentage of remaining protein relative to the vehicle control against the log concentration of the PROTAC. Fit the curve to determine the DC50 (concentration at 50% degradation) and Dmax (maximal degradation achieved).[13]

-

3. Mechanism of Action (MoA) Validation: Proteasome Inhibitor Rescue

-

Objective: To confirm that the observed protein degradation is dependent on the proteasome.

-

Principle: If degradation is mediated by the UPS, pre-treating cells with a proteasome inhibitor should prevent the degradation of the POI by the PROTAC.

-

Protocol Outline:

-

Cell Culture and Treatment: Plate cells as described for the degradation assay.

-

Pre-treatment: Pre-treat one set of cells with a proteasome inhibitor (e.g., 10 µM MG132 or 1 µM carfilzomib) for 1-2 hours.

-

PROTAC Treatment: Add the PROTAC (at a concentration known to cause significant degradation, e.g., 5x DC50) to both pre-treated and non-pre-treated cells. Include vehicle and inhibitor-only controls.

-

Incubation and Lysis: Continue incubation for the standard treatment duration (e.g., 6-8 hours).

-

Western Blot: Perform Western blotting for the POI and a loading control as described above.

-

Analysis: Compare the POI levels in the different treatment groups. A "rescue" of POI levels in the cells pre-treated with the proteasome inhibitor confirms a proteasome-dependent mechanism of action.[14]

-

4. Control Experiments: Inactive Epimer/Negative Control

-

Objective: To demonstrate that the degradation effect is specific and requires engagement of both the POI and the E3 ligase.

-

Principle: A control PROTAC molecule that is structurally similar but contains a modification that ablates binding to either the POI or the IAP should not induce degradation.

-

Protocol Outline:

-

Synthesize Control Molecules:

-

Treatment and Analysis: Treat cells with the active PROTAC and the control PROTAC(s) at the same concentrations.

-

Western Blot: Perform a Western blot to assess POI levels.

-

Analysis: The absence of degradation with the control molecules confirms that the formation of the ternary complex is essential for activity.

-

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. portlandpress.com [portlandpress.com]

- 3. mdpi.com [mdpi.com]

- 4. promegaconnections.com [promegaconnections.com]

- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of Apoptosis by Inhibitors of Apoptosis (IAPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. escholarship.org [escholarship.org]

An In-depth Technical Guide on the Principle of SNIPER(ABL)-058 Induced Ubiquitination

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNIPER(ABL)-058 is a novel heterobifunctional molecule designed to induce the targeted degradation of the BCR-ABL oncoprotein, a key driver in Chronic Myeloid Leukemia (CML). As a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), this compound co-opts the cellular ubiquitin-proteasome system to achieve its therapeutic effect. This technical guide delineates the core principle of this compound-induced ubiquitination, presenting its mechanism of action, quantitative degradation data, detailed experimental protocols, and visualizations of the involved signaling pathways.

Introduction

Targeted protein degradation has emerged as a promising therapeutic modality, offering the potential to eliminate pathogenic proteins rather than merely inhibiting their function. SNIPERs are a class of molecules that recruit Inhibitor of Apoptosis Proteins (IAPs), which possess E3 ubiquitin ligase activity, to a target protein, thereby inducing its ubiquitination and subsequent degradation by the proteasome.

This compound is a chimeric molecule that conjugates an Imatinib derivative, which binds to the ABL kinase domain of BCR-ABL, to a derivative of LCL161, a ligand for the cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and X-linked Inhibitor of Apoptosis Protein (XIAP). This dual-binding capacity allows this compound to act as a molecular bridge, bringing the E3 ligase in close proximity to the BCR-ABL protein.

Mechanism of Action

The primary mechanism of action of this compound is the formation of a ternary complex between the BCR-ABL protein, this compound, and an IAP E3 ligase (cIAP1 or XIAP). This proximity-induced event facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the BCR-ABL protein. The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome. This process effectively eliminates the oncoprotein from the cell, leading to the inhibition of downstream signaling pathways and suppression of cancer cell growth.[1][2]

Signaling Pathway of this compound Induced Ubiquitination

Caption: this compound facilitates the formation of a ternary complex, leading to the ubiquitination and proteasomal degradation of BCR-ABL, thereby inhibiting downstream signaling.

Quantitative Data

The efficacy of this compound in inducing the degradation of BCR-ABL has been quantitatively assessed. While specific binding affinities (Kd) for this compound are not publicly available, the half-maximal degradation concentration (DC50) provides a measure of its potency.

| Compound | Target Protein | DC50 | Cell Line | Reference |

| This compound | BCR-ABL | 10 µM | K562 | [3][4] |

Note: The following data for a related, more potent compound, SNIPER(ABL)-39, is provided for comparative purposes to illustrate typical dose-response and time-course characteristics.

| Compound | Target Protein | DC50 | Cell Line | Reference |

| SNIPER(ABL)-39 | BCR-ABL | 10 nM | K562 | [2] |

Dose-Response of BCR-ABL Degradation (SNIPER(ABL)-39)

| Concentration (nM) | % BCR-ABL Remaining |

| 0 | 100 |

| 1 | ~90 |

| 10 | ~50 |

| 100 | <10 |

| 1000 | <10 |

Time-Course of Protein Degradation (SNIPER(ABL)-39)

| Time (hours) | % BCR-ABL Remaining | % cIAP1 Remaining | % XIAP Remaining |

| 0 | 100 | 100 | 100 |

| 6 | <50 | <50 | ~100 |

| 24 | <10 | <20 | <50 |

Experimental Protocols

Western Blot Analysis of BCR-ABL Degradation and Downstream Signaling

This protocol is for assessing the levels of BCR-ABL, phosphorylated STAT5 (p-STAT5), and phosphorylated CrkL (p-CrkL) in CML cells treated with this compound.

Materials:

-

K562 cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BCR-ABL, anti-p-STAT5 (Tyr694), anti-p-CrkL (Tyr207), anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Seed K562 cells at a density of 5 x 10^5 cells/mL and culture overnight.

-

Treat cells with the desired concentrations of this compound for the indicated times.

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse cells in lysis buffer on ice for 30 minutes.

-

Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine protein concentration using the BCA assay.

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST and visualize protein bands using an ECL detection system.[5][6]

References

- 1. Buy this compound [smolecule.com]

- 2. Development of protein degradation inducers of oncogenic BCR‐ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adooq.com [adooq.com]

- 4. SNIPER | TargetMol [targetmol.com]

- 5. PathScan® Bcr/Abl Activity Assay: Phospho-c-Abl, Phospho-Stat5 and Phospho-CrkL Multiplex Western Detection Cocktail | Cell Signaling Technology [cellsignal.com]

- 6. PathScan® Bcr/Abl Activity Assay: Phospho-c-Abl, Phospho-Stat5 and Phospho-CrkL Multiplex Western Detection Kit | Cell Signaling Technology [cellsignal.com]

A Technical Guide to Chimeric Molecules for Targeted Protein Degradation

Introduction to Targeted Protein Degradation (TPD)

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that block a protein's function, TPD technologies lead to the complete removal of the target protein, offering potential advantages in efficacy, selectivity, and the ability to overcome drug resistance.[3][4] This is accomplished through chimeric molecules, which are engineered to bring a target protein into proximity with components of the cellular degradation machinery.[5]

This guide provides an in-depth technical overview of the core TPD technologies: Proteolysis-Targeting Chimeras (PROTACs), Lysosome-Targeting Chimeras (LYTACs), and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the principles, methodologies, and applications of these powerful molecules.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that are designed to eliminate intracellular proteins by hijacking the ubiquitin-proteasome system (UPS).[4][6] The UPS is the primary mechanism for maintaining protein homeostasis in eukaryotic cells by removing misfolded or damaged proteins.[7][8]

Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[9][10] This proximity-induced event leads to the E3 ligase tagging the POI with a polyubiquitin chain.[11][12] This polyubiquitin tag serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein into small peptides.[7][13] A key feature of PROTACs is their catalytic mode of action; after the POI is degraded, the PROTAC molecule is released and can engage another target protein and E3 ligase, allowing for sustained degradation at sub-stoichiometric concentrations.[4][14]

Caption: PROTACs form a ternary complex to induce POI ubiquitination and proteasomal degradation.

Core Components and Design Principles

A PROTAC molecule consists of three key components: a ligand that binds the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects the two.[6][10]

-

POI Ligand ("Warhead") : This component provides specificity for the target protein. It can be a known inhibitor or a binder that occupies any suitable pocket on the protein surface.[5]

-

E3 Ligase Ligand ("Anchor") : This moiety recruits the E3 ligase. The most commonly used E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[4][9]

-

Linker : The linker's length, composition, and attachment points are critical for enabling the formation of a stable and productive ternary complex.[10] Optimization of the linker is a key step in developing potent PROTACs.[15]

The development workflow for a PROTAC typically involves selecting a target, designing candidate molecules, synthesizing them, and then evaluating them for degradation efficiency.[16] If initial candidates are not potent, iterative optimization of the ligands and linker is performed, guided by assays that measure ternary complex formation and target engagement.[16]

Quantitative Data Summary

The efficacy of a PROTAC is primarily measured by its DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation).[17] Below is a table summarizing representative data for well-characterized PROTACs.

| PROTAC Name | Target Protein | E3 Ligase Recruited | DC50 | Dmax | Cell Line | Reference |

| MZ1 | BRD4 | VHL | ~25 nM | >95% | HeLa | [9] |

| ARV-110 | Androgen Receptor | CRBN | ~1 nM | >95% | VCaP | Clinical Trial Data |

| dBET1 | BRD4 | CRBN | ~50 nM | >90% | MV4-11 | [1] |

Lysosome-Targeting Chimeras (LYTACs)

While PROTACs are limited to intracellular targets, LYTACs were developed to degrade extracellular and membrane-associated proteins.[18][19] This technology expands the scope of TPD to include secreted proteins and cell surface receptors, which constitute a significant portion of the proteome and are often implicated in disease.[19][20]

Mechanism of Action

LYTACs are bifunctional molecules that bridge a target protein to a cell-surface lysosome-shuttling receptor.[19][21] This engagement triggers receptor-mediated endocytosis, internalizing the entire LYTAC-target-receptor complex into the cell.[][23] The complex is then trafficked through the endo-lysosomal pathway, ultimately fusing with the lysosome where the acidic environment and hydrolytic enzymes degrade the target protein.[][24]

Caption: LYTACs direct extracellular proteins to the lysosome for degradation via endocytosis.

Core Components and Targeting Receptors

LYTACs consist of a target-binding moiety conjugated to a ligand that binds a lysosome-targeting receptor.

-

Target-Binding Moiety : This is typically an antibody or antibody fragment, providing high specificity for the target protein.[21]

-

Lysosome-Targeting Ligand : These ligands engage receptors that naturally traffic to the lysosome. A common target is the cation-independent mannose-6-phosphate receptor (CI-M6PR), which can be engaged using synthetic glycopeptide ligands.[19] For liver-specific targeting, ligands like N-acetylgalactosamine (GalNAc) can be used to engage the asialoglycoprotein receptor (ASGPR).[18][]

Quantitative Data Summary

LYTAC efficacy is assessed by measuring the reduction of target protein levels, often via ELISA or Western blot. The table below shows examples of targeted proteins and their degradation.

| LYTAC Target | Targeting Moiety | Lysosome Receptor | Degradation Achieved | Cell Line | Reference |

| EGFR | Cetuximab (Antibody) | CI-M6PR | ~70-90% | HeLa | [19][21] |

| PD-L1 | Atezolizumab (Antibody) | CI-M6PR | Significant reduction | HEK293T | [19] |

| Apolipoprotein E4 | Antibody | CI-M6PR | ~50% | Astrocytes | [19][21] |

Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs)

SNIPERs are a distinct class of protein degraders that, like PROTACs, utilize the ubiquitin-proteasome system. However, they specifically recruit the Inhibitor of Apoptosis Proteins (IAPs) as the E3 ligase source.[][26] IAPs, such as cIAP1 and XIAP, possess E3 ligase activity and are often overexpressed in cancer cells, making them attractive targets for therapeutic intervention.[3][27]

Mechanism of Action

The mechanism of SNIPERs is analogous to that of PROTACs. The SNIPER molecule forms a ternary complex between the target protein and an IAP.[28] This proximity induces the IAP to ubiquitinate the target protein, marking it for proteasomal degradation.[] A unique feature of many SNIPERs is that they can also induce the self-degradation (autoubiquitylation) of the IAPs themselves, such as cIAP1, which can contribute to their anti-cancer effects.[27][28]

Caption: SNIPERs recruit IAP E3 ligases to ubiquitinate and degrade target proteins.

Core Components and Therapeutic Potential

SNIPERs are composed of a POI ligand and an IAP ligand connected by a linker.[3][29]

-

IAP Ligands : These are typically based on IAP antagonists such as Bestatin, MV1, or LCL161.[26][28]

-

Therapeutic Strategy : By simultaneously degrading an oncoprotein and the anti-apoptotic IAP proteins, SNIPERs may offer a powerful dual-action approach to treating cancers that are resistant to other therapies.[27]

Quantitative Data Summary

The potency of SNIPERs is characterized by their ability to degrade both the target protein and IAPs.

| SNIPER Name | Target Protein | IAP Ligand Base | Target DC50 / IC50 | Cell Line | Reference |

| SNIPER(ERα)-1 | Estrogen Receptor α | Bestatin | ~1 µM | MCF-7 | [] |

| SNIPER(ER)-87 | Estrogen Receptor α | LCL161 | IC50 = 97 nM | MCF-7 | [26] |

| SNIPER(BRD)-1 | BRD4 | LCL161 | Effective at 0.1 µM | HeLa | [28][30] |

| SNIPER(ABL)-020 | BCR-ABL | Bestatin | Induces reduction | K562 | [26] |

Experimental Protocols and Workflows

The development of chimeric protein degraders requires a systematic workflow encompassing design, synthesis, and rigorous experimental validation.[16][31]

General TPD Development Workflow

Caption: A typical workflow for the discovery and optimization of targeted protein degraders.

Methodology: Western Blotting for Protein Degradation

Western blotting is a fundamental technique to quantify the reduction in target protein levels following treatment with a degrader.[32]

-

Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response range of the degrader molecule (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).

-

Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Analysis : Quantify band intensity using software like ImageJ. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of remaining protein relative to the vehicle control to determine degradation.

Methodology: HiBiT Lunoassay for Degradation Kinetics

The HiBiT system offers a sensitive, real-time method for quantifying protein levels in live cells, ideal for high-throughput screening and detailed kinetic analysis.[33]

-

Cell Line Generation : Use CRISPR-Cas9 to knock-in the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein. This ensures expression is under native regulation.[33]

-

Assay Preparation : Plate the engineered cells in a white, opaque 96- or 384-well plate.

-

Degrader Treatment : Add the degrader compounds at various concentrations to the cells.

-

Lysis and Detection : At desired time points, add the Nano-Glo® HiBiT Lytic Detection Reagent. This reagent lyses the cells and contains LgBiT, the complementary polypeptide that binds HiBiT to form a functional NanoLuc® luciferase, generating a luminescent signal.

-

Measurement : Read the luminescence on a plate reader. The signal is directly proportional to the amount of HiBiT-tagged protein present.

-

Data Analysis :

-

DC50 : Plot the percentage of degradation against the log of the degrader concentration to determine the half-maximal degradation concentration.[17]

-

Dmax : The maximal degradation observed across the concentration range.[33]

-

Degradation Rate : For kinetic studies, measure luminescence at multiple time points after adding the degrader to calculate the rate of protein loss.[33]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Beginner’s guide to PROTACs and targeted protein degradation published – Ciulli Laboratory [sites.dundee.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. mdpi.com [mdpi.com]

- 9. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

- 10. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 12. The Ubiquitin Proteasome Pathway (UPP) in the regulation of cell cycle control and DNA damage repair and its implication in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resources.tocris.com [resources.tocris.com]

- 15. A Kinetic Scout Approach Accelerates Targeted Protein Degrader Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bmglabtech.com [bmglabtech.com]

- 18. Targeting extracellular and membrane proteins for degradation via lysosome targeting chimeras | Stanford Digital Repository [purl.stanford.edu]

- 19. Lysosome-targeting chimaeras for degradation of extracellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Targeted degradation of membrane and extracellular proteins with LYTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 23. Targeted protein degradation using the lysosomal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Targeted Protein Degradation via Lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. medchemexpress.com [medchemexpress.com]

- 27. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]

- 29. tandfonline.com [tandfonline.com]

- 30. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Solutions for Targeted Protein Degradation | Cell Signaling Technology [cellsignal.com]

- 32. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 33. promega.com [promega.com]

SNIPER(ABL)-058: A Chemical Probe for Targeted BCR-ABL Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SNIPER(ABL)-058 is a novel heterobifunctional molecule designed as a chemical probe to induce the targeted degradation of the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML). This molecule belongs to the class of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), which leverage the cell's own ubiquitin-proteasome system to eliminate proteins of interest. Comprised of the ABL kinase inhibitor imatinib linked to a derivative of the IAP ligand LCL161, this compound offers a distinct mechanism of action compared to traditional kinase inhibitors, which only block the protein's function. By physically removing the oncogenic BCR-ABL protein, this compound provides a powerful tool for studying the consequences of BCR-ABL ablation and presents a potential therapeutic strategy for overcoming resistance to conventional ABL inhibitors.[1]

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways.

Chemical and Physical Properties

This compound is a chimeric molecule that conjugates imatinib, a potent inhibitor of the ABL kinase domain, to a derivative of LCL161, a ligand for the inhibitor of apoptosis protein (IAP) family of E3 ubiquitin ligases.[1] A polyethylene glycol (PEG) linker connects these two moieties, providing the necessary flexibility for the formation of a productive ternary complex between BCR-ABL and the IAP E3 ligase.

| Property | Value |

| IUPAC Name | 4-[[4-[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |

| Molecular Formula | C62H75N11O9S |

| Molecular Weight | 1150.4 g/mol |

| CAS Number | 2222354-61-0 |

Mechanism of Action

This compound functions by hijacking the cellular ubiquitin-proteasome pathway to selectively degrade the BCR-ABL oncoprotein. The molecule's bivalent nature allows it to simultaneously bind to the BCR-ABL protein via its imatinib warhead and to an IAP E3 ligase (specifically cIAP1 and XIAP) through its LCL161-derived ligand.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to BCR-ABL, marking it for recognition and subsequent degradation by the 26S proteasome. The degradation of BCR-ABL leads to the downregulation of its downstream signaling pathways, ultimately inhibiting the growth and proliferation of CML cells.

References

Methodological & Application

Application Notes and Protocols: Sniper(abl)-058 for K562 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sniper(abl)-058 is a novel Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to target the BCR-ABL fusion protein for degradation.[1] This compound represents a promising therapeutic strategy for Chronic Myeloid Leukemia (CML) by overcoming resistance to traditional tyrosine kinase inhibitors. This compound is a heterobifunctional molecule that conjugates the ABL inhibitor Imatinib to a ligand for the Inhibitor of Apoptosis Protein (IAP), LCL161, via a polyethylene glycol linker.[1] This unique structure facilitates the recruitment of the E3 ubiquitin ligases, specifically cIAP1 and XIAP, to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] In CML cell lines such as K562, this compound has been shown to effectively reduce BCR-ABL levels, with a reported DC50 (concentration for 50% degradation) of 10 µM.[2][3][4] This degradation of BCR-ABL correlates with a decrease in the phosphorylation of downstream signaling molecules like STAT5 and CrkL, which are crucial for the oncogenic activity of BCR-ABL.[1][5]

These application notes provide detailed protocols for investigating the effects of this compound on the K562 human CML cell line, a widely used model for studying BCR-ABL-driven leukemogenesis.

Data Presentation

| Parameter | Value | Cell Line | Reference |

| DC50 (BCR-ABL Degradation) | 10 µM | K562 | [2][3][4] |

| Effective Knockdown Concentration | As low as 10 nM | K562, KU812 | |

| Maximum Efficacy Concentration | ~100 nM | K562, KU812 | [1] |

| Downstream Signaling Inhibition | Decreased phosphorylation of STAT5 and CrkL | K562 | [1][5] |

| IC50 (Cell Proliferation) | ~10 nM (for Sniper(abl)-39, a similar compound) | K562, KCL22, KU812 |

Signaling Pathway and Experimental Workflow

Caption: Mechanism of Action of this compound in K562 cells.

Caption: General experimental workflow for evaluating this compound in K562 cells.

Experimental Protocols

K562 Cell Culture

This protocol describes the standard procedure for culturing K562 suspension cells.

Materials:

-

K562 cells (ATCC® CCL-243™)

-

Iscove's Modified Dulbecco's Medium (IMDM) (ATCC® 30-2005™)

-

Fetal Bovine Serum (FBS) (ATCC® 30-2020™)

-

Penicillin-Streptomycin (10,000 U/mL)

-

T-75 cell culture flasks

-

15 mL and 50 mL conical tubes

-

Hemocytometer or automated cell counter

-

Trypan blue solution

Procedure:

-

Complete Growth Medium: Prepare complete growth medium by supplementing IMDM with 10% FBS and 1% Penicillin-Streptomycin.

-

Thawing Frozen Cells:

-

Thaw a cryovial of K562 cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 150 x g for 7 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Transfer the cells to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Maintenance:

-

Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.[6]

-

To passage, determine the cell density and viability using a hemocytometer and trypan blue exclusion.

-

Dilute the cell suspension to a seeding density of approximately 1-2 x 10^5 viable cells/mL in a new flask with fresh complete growth medium.

-

Change the medium every 2-3 days.[6]

-

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well flat-bottom plates

-

This compound

-

DMSO (vehicle control)

-